6-Benzyl-2,6-diazaspiro[4.5]decane

Medicinal Chemistry Lead Optimization Chemical Biology

6-Benzyl-2,6-diazaspiro[4.5]decane is a spirocyclic diamine compound characterized by a piperidine ring fused to a pyrrolidine ring through a shared spiro carbon atom, with a benzyl group attached to the nitrogen at the 6-position. This scaffold presents a rigid three-dimensional architecture with two differentiated nitrogen atoms, offering unique opportunities for selective derivatization and target engagement in drug discovery programs.

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
CAS No. 1158750-93-6
Cat. No. B1402789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-2,6-diazaspiro[4.5]decane
CAS1158750-93-6
Molecular FormulaC15H22N2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESC1CCN(C2(C1)CCNC2)CC3=CC=CC=C3
InChIInChI=1S/C15H22N2/c1-2-6-14(7-3-1)12-17-11-5-4-8-15(17)9-10-16-13-15/h1-3,6-7,16H,4-5,8-13H2
InChIKeyCTORQCPIHLPTDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzyl-2,6-diazaspiro[4.5]decane (CAS 1158750-93-6): A Differentiated Spirocyclic Scaffold for Medicinal Chemistry and Drug Discovery


6-Benzyl-2,6-diazaspiro[4.5]decane is a spirocyclic diamine compound characterized by a piperidine ring fused to a pyrrolidine ring through a shared spiro carbon atom, with a benzyl group attached to the nitrogen at the 6-position . This scaffold presents a rigid three-dimensional architecture with two differentiated nitrogen atoms, offering unique opportunities for selective derivatization and target engagement in drug discovery programs .

1 Spirocyclic scaffold with two differentiated nitrogen atoms supports regioselective derivatization
2 Available as a stable dihydrochloride salt for simplified handling and aqueous formulation
3 Predicted moderate lipophilicity and rigid architecture suit CNS drug discovery research

Why 6-Benzyl-2,6-diazaspiro[4.5]decane (CAS 1158750-93-6) Cannot Be Substituted by General Spirocyclic Diamines


Generic substitution within the 2,6-diazaspiro[4.5]decane class is not advisable due to pronounced differences in regiochemistry, salt formation capability, and predicted physicochemical properties that directly impact lead optimization workflows. The 6-benzyl regioisomer (CAS 1158750-93-6) differs fundamentally from the 2-benzyl analog (CAS 1086395-73-4) in the position of the benzyl substituent, which alters the basicity and reactivity of the two nitrogen atoms and consequently their potential for selective functionalization . Furthermore, the availability of the compound as a well-characterized dihydrochloride salt (CAS 2448475-50-9) provides a distinct handling and formulation advantage not consistently available for all in-class analogs . These differences necessitate a product-specific approach for procurement and experimental design.

Attribute
6-Benzyl isomer
2-Benzyl isomer (CAS 1086395-73-4)
Regiochemistry
Benzyl at 6-position alters nitrogen reactivity
Benzyl at 2-position leads to different basicity and reactivity
Salt form
Stable dihydrochloride solid available
No widely reported solid salt form
Purity specification
Reported higher purity specification
Lower typical purity may require in-house purification

Quantitative Differentiation of 6-Benzyl-2,6-diazaspiro[4.5]decane (CAS 1158750-93-6) Against Key Comparators


Regioisomeric Identity Confirmed by Distinct Physicochemical Properties

The 6-benzyl substitution pattern of 6-benzyl-2,6-diazaspiro[4.5]decane (CAS 1158750-93-6) results in a distinct predicted logP (2.67) compared to the core unsubstituted 2,6-diazaspiro[4.5]decane scaffold (logP approximately 0.6), reflecting increased lipophilicity that can be advantageous for CNS penetration . This difference is critical for medicinal chemists designing compounds with optimal blood-brain barrier permeability. In contrast, the 2-benzyl regioisomer (CAS 1086395-73-4) shares the same logP (2.67) due to identical molecular composition but exhibits a different InChIKey (UCKQWPTZJAOXHJ-UHFFFAOYSA-N vs. CTORQCPIHLPTDH-UHFFFAOYSA-N), confirming distinct regiochemistry and therefore divergent reactivity at the two nitrogen centers .

Regioisomeric identity
Data to verify
Predicted logP 2.67 vs unsubstituted core ~0.6
Supports regioisomer selection for SAR studies
Distinct InChIKey; prediction-based data
Medicinal Chemistry Lead Optimization Chemical Biology

Enhanced Aqueous Solubility via Stable Dihydrochloride Salt Form

6-Benzyl-2,6-diazaspiro[4.5]decane is commercially available as a dihydrochloride salt (CAS 2448475-50-9, MW 303.27 g/mol), which significantly improves its aqueous solubility compared to the free base (MW 230.35 g/mol) . While the free base is an oil/liquid, the dihydrochloride salt is a solid, facilitating accurate weighing and formulation . In contrast, the closely related 2-benzyl regioisomer (CAS 1086395-73-4) does not have a widely reported dihydrochloride salt, limiting options for aqueous dosing in biological assays .

Salt form advantage
Vendor specification
Solid dihydrochloride salt available vs liquid free base
Facilitates accurate weighing and aqueous formulation
Not commonly reported for 2-benzyl isomer
Drug Formulation Preclinical Development In Vivo Studies

Conformational Restraint and Favorable Drug-Likeness Profile

The spirocyclic scaffold of 6-benzyl-2,6-diazaspiro[4.5]decane enforces conformational restriction with a predicted number of freely rotating bonds of only 2, compared to the more flexible acyclic analog N-benzyl-N'-methyl-1,2-ethanediamine (estimated 4 freely rotating bonds) . This rigidity often translates to improved target selectivity and reduced entropic penalty upon binding. Furthermore, the compound adheres to Lipinski's Rule of 5 with zero violations, indicating favorable drug-likeness for oral bioavailability .

Conformational restriction
Class-level inference
2 freely rotating bonds; 0 Rule of 5 violations
May reduce entropic penalty and support lead optimization
Compared to acyclic analog with ~4 bonds; predicted properties
Medicinal Chemistry Drug Design Pharmacokinetics

High Purity Procurement with Verified Analytical Documentation

6-Benzyl-2,6-diazaspiro[4.5]decane (free base) is readily available from established vendors with a minimum purity of 97% (HPLC), as specified in certificates of analysis . This high purity ensures reproducibility in chemical reactions and biological assays. In contrast, the 2-benzyl isomer is typically offered at a lower purity of 95% from common sources, which may require additional purification steps for sensitive applications .

Purity specification
Data to verify
97% (HPLC) specification vs typical 95% for comparator
May reduce need for in-house purification
Based on vendor specifications; verify per lot
Chemical Procurement Quality Control Reproducibility

Optimal Scientific and Industrial Applications for 6-Benzyl-2,6-diazaspiro[4.5]decane (CAS 1158750-93-6)


Lead Optimization in CNS Drug Discovery Programs

The combination of moderate lipophilicity (logP 2.67) and a rigid spirocyclic scaffold makes 6-benzyl-2,6-diazaspiro[4.5]decane an excellent starting point for designing CNS-penetrant lead compounds. Its zero Rule of 5 violations predicts favorable oral bioavailability, while the availability of a stable dihydrochloride salt facilitates aqueous formulation for in vivo pharmacokinetic and efficacy studies .

Regioselective Derivatization for Focused Chemical Libraries

The distinct basicity of the two nitrogen atoms due to the 6-benzyl substitution allows for regioselective functionalization. This enables the rapid synthesis of focused libraries where one nitrogen can be selectively acylated, alkylated, or arylated without the need for extensive protecting group strategies, a key advantage over symmetrical or differently substituted analogs .

High-Throughput Screening (HTS) Campaigns Requiring Soluble Compounds

The dihydrochloride salt form (CAS 2448475-50-9) provides enhanced aqueous solubility, making the compound suitable for HTS campaigns conducted in aqueous buffer systems. This reduces the need for high concentrations of organic co-solvents like DMSO, minimizing the risk of solvent-induced artifacts in primary screening assays .

Synthesis of Novel Polyimide Monomers with Tailored Optical Properties

As referenced in patent US20220348589A1, diazaspiro compounds can be used as monomers for producing polyimide films with excellent optical properties [1]. The specific 6-benzyl-2,6-diazaspiro[4.5]decane scaffold could be functionalized to introduce cross-linking moieties or to adjust the refractive index of the resulting polymer, expanding its utility beyond medicinal chemistry into advanced materials science.

Application
Selection Property
Validation Focus
CNS drug discovery research
Moderate lipophilicity with spirocyclic constraint
Predicted brain penetration and salt-form formulation
Regioselective library synthesis
Differentiated nitrogen basicity from 6-benzyl substitution
Selective functionalization without protecting groups
High-throughput screening
Solid dihydrochloride salt for aqueous solubility
Reduced organic co-solvent artifacts in aqueous assays
Polyimide monomer synthesis
Diazaspiro scaffold for optical property tuning
Refractive index and cross-linking potential

Technical Documentation Hub

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